2-(6-Bromoquinolin-8-yl)acetonitrile
Description
2-(6-Bromoquinolin-8-yl)acetonitrile is a heterocyclic organic compound featuring a quinoline core fused with a benzene and pyridine ring. The molecule is substituted with a bromine atom at position 6 and an acetonitrile group (-CH₂CN) at position 7. Quinoline derivatives are widely studied for their applications in medicinal chemistry, materials science, and catalysis due to their aromaticity, electron-deficient nature, and ability to participate in cross-coupling reactions.
Properties
Molecular Formula |
C11H7BrN2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(6-bromoquinolin-8-yl)acetonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-10-6-8-2-1-5-14-11(8)9(7-10)3-4-13/h1-2,5-7H,3H2 |
InChI Key |
UCGFHCARBVGRIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromoquinolin-8-yl)acetonitrile typically involves the bromination of quinoline derivatives. One common method involves the reaction of 6-bromoquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where quinoline derivatives are treated with brominating agents in the presence of suitable solvents and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromoquinolin-8-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .
Scientific Research Applications
2-(6-Bromoquinolin-8-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromoquinolin-8-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 2-(6-Bromoquinolin-8-yl)acetonitrile becomes evident when compared to analogs with distinct heterocyclic cores:
Key Observations :
- Quinoline vs. Benzodioxin: The pyridine nitrogen in quinoline creates a stronger electron-deficient environment compared to benzodioxin’s electron-rich ether oxygens. This difference affects reactivity in metal-catalyzed reactions.
Electronic Properties and Reactivity
HOMO-LUMO Analysis (Inferred from Coumarin Analogs)
DFT studies on coumarin derivatives (e.g., ) reveal that non-planar structures and substituent electronegativity significantly alter HOMO-LUMO gaps. For example:
- The acetonitrile group in methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile lowers the LUMO energy, enhancing electrophilicity .
- In this compound, the electron-withdrawing bromine and nitrile groups are expected to further reduce LUMO energy, facilitating nucleophilic attacks.
Reactivity Comparison :
- Bromine Reactivity: The bromine in the quinoline derivative is more accessible for cross-coupling than in the benzodioxin analog due to reduced steric shielding from the fused pyridine ring.
- Acetonitrile Role : The nitrile group may stabilize intermediates in cyclization reactions, as seen in related compounds .
Biological Activity
2-(6-Bromoquinolin-8-yl)acetonitrile is a synthetic compound derived from the quinoline family, which is known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential pharmacological applications, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of this compound is C10H7BrN2. Its structure includes a bromine atom attached to a quinoline ring and an acetonitrile group, which may enhance its reactivity and ability to interact with biological targets.
Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:
- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of specific enzymes involved in critical biological pathways. For instance, they may inhibit kinases or phosphatases that play roles in cancer cell proliferation and survival .
- Receptor Binding : These compounds can also bind to cellular receptors, modulating signaling pathways that affect cell growth and apoptosis .
Anticancer Activity
Several studies have demonstrated the anticancer potential of quinoline derivatives, including those structurally related to this compound:
- Cell Line Studies : In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines such as MDA-MB231 (breast cancer) and PC3 (prostate cancer). For example, a study reported that certain quinoline derivatives displayed IC50 values ranging from 0.50 to 2.03 nM against these cell lines .
- Mechanistic Insights : The mechanism often involves downregulation of key signaling molecules in the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival and proliferation. Compounds similar to this compound have been shown to decrease levels of phosphorylated Akt and other downstream targets at low concentrations .
Antimicrobial Activity
Quinoline derivatives are also recognized for their antimicrobial properties:
- Broad-Spectrum Activity : Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing significant inhibition zones compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : The presence of specific substituents, such as bromine or methyl groups on the quinoline ring, can influence the antimicrobial efficacy. Studies suggest that modifications can enhance activity or alter selectivity against different bacterial strains .
Case Studies
| Study | Findings |
|---|---|
| Frontiers in Chemistry (2019) | Identified novel quinoline derivatives with IC50 values as low as 0.50 nM against cancer cell lines. |
| PMC Article (2020) | Demonstrated broad-spectrum antimicrobial activity with significant inhibition zones against various pathogens. |
| ResearchGate (2016) | Explored the bromination of quinolines leading to novel derivatives with enhanced biological activities. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Bromoquinolin-8-yl)acetonitrile, and what key intermediates are involved?
- Methodology : Begin with bromination of quinoline derivatives at the 6-position using reagents like (N-bromosuccinimide) under radical or electrophilic conditions. Introduce the acetonitrile group via nucleophilic substitution (e.g., cyanoethylation) at the 8-position. Purify intermediates via column chromatography and confirm structures using and .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodology :
- NMR : Use to identify aromatic protons (δ 7.5–9.0 ppm) and the acetonitrile methylene group (δ 3.5–4.5 ppm). should show the nitrile carbon at ~115 ppm.
- IR : Confirm the nitrile group via a sharp peak at ~2240 cm.
- MS : Look for molecular ion peaks () corresponding to (calc. 263.99) and fragmentation patterns .
Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?
- Methodology : Test mixed solvents like acetonitrile/water or ethanol/dichloromethane. Monitor solubility at elevated temperatures and cooling rates to optimize crystal formation. Evidence from acetonitrile-based recrystallization in related compounds supports this approach .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity in quinoline derivatives be resolved?
- Methodology : Perform kinetic vs. thermodynamic control experiments. Use DFT calculations to map bromination energy barriers at positions 6 vs. 8. Compare with crystallographic data (e.g., SHELXL-refined structures) to validate positional assignments .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. Benchmark against experimental Suzuki-Miyaura coupling yields using Pd catalysts. Reference calculated LogD (lipophilicity) and pKa values to assess solubility in reaction media .
Q. How can X-ray crystallography address challenges in resolving the crystal structure of this compound?
- Methodology : Use SHELXL for refinement, focusing on high-resolution data (≤ 0.8 Å). Address potential twinning or disorder by testing multiple space groups. Compare with related quinoline-acetonitrile structures (e.g., 2-[(5,7-Dibromoquinolin-8-yl)oxy]acetamide derivatives) .
Q. What role does this compound play in medicinal chemistry scaffold design?
- Methodology : Evaluate its utility as a pharmacophore via:
- SAR Studies : Modify the bromine or nitrile groups and test against biological targets (e.g., kinase inhibitors).
- Docking Simulations : Model interactions with ATP-binding pockets using AutoDock Vina.
- In Vitro Assays : Measure cytotoxicity and selectivity in cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
